
5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone, and various chlorinating agents. The reaction conditions may involve:
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a precursor for more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with various biomolecules and its potential as a biochemical probe.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest in medicinal chemistry.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-methyl-1H-indole-2-carboxamide
- 4-Oxo-2-(phenylimino)-3-thiazolidinyl derivatives
- Other indole-thiazolidinone hybrids
Uniqueness
The unique combination of the indole and thiazolidinone moieties in 5-Chloro-3-methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
117844-64-1 |
|---|---|
Formule moléculaire |
C19H15ClN4O2S |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
5-chloro-3-methyl-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H15ClN4O2S/c1-11-14-9-12(20)7-8-15(14)22-17(11)18(26)23-24-16(25)10-27-19(24)21-13-5-3-2-4-6-13/h2-9,22H,10H2,1H3,(H,23,26) |
Clé InChI |
XZPSBFYWBHWLKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


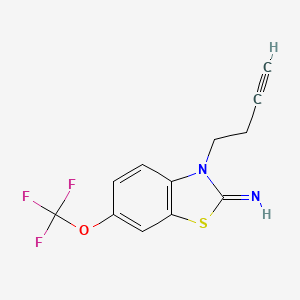

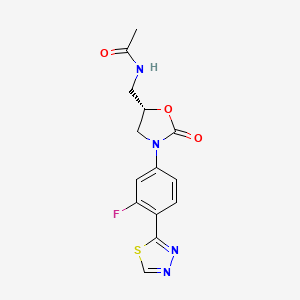

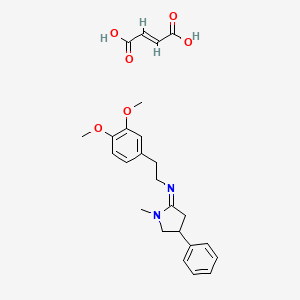
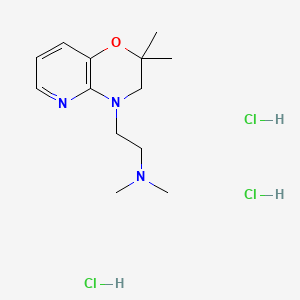

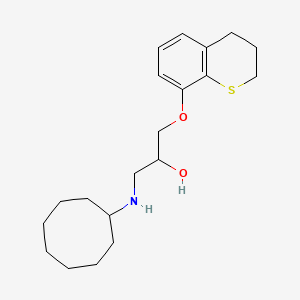
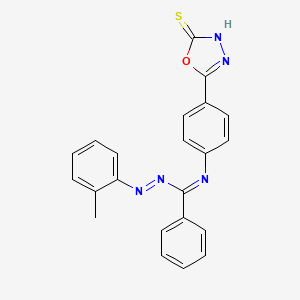


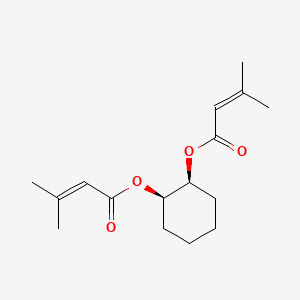
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

